N-(2,4-dimethylphenyl)-2,8-dimethyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-2,8-dimethyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound that belongs to the class of benzoxadiazocines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2,8-dimethyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multi-step organic reactions. The starting materials are usually aromatic amines and carboxylic acids, which undergo condensation reactions to form the benzoxadiazocine core. Key steps may include:
Condensation Reaction: Aromatic amines react with carboxylic acids or their derivatives under acidic or basic conditions to form amide bonds.
Cyclization: The intermediate compounds undergo cyclization reactions, often facilitated by catalysts or specific reaction conditions, to form the benzoxadiazocine ring.
Functional Group Modification: Introduction of thioxo and other functional groups through substitution or addition reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2,8-dimethyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2,8-dimethyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their function and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazocines: Other compounds in this class share the benzoxadiazocine core but differ in their substituents.
Thioxo Compounds: Compounds containing the thioxo group exhibit similar chemical reactivity.
Uniqueness
N-(2,4-dimethylphenyl)-2,8-dimethyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H29N3O2S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4,9-dimethyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C28H29N3O2S/c1-16-7-6-8-20(14-16)31-27(34)30-25-21-15-18(3)10-12-23(21)33-28(31,5)24(25)26(32)29-22-11-9-17(2)13-19(22)4/h6-15,24-25H,1-5H3,(H,29,32)(H,30,34) |
InChI Key |
WLHXJNXQMPLFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)C)C)C(=O)NC5=C(C=C(C=C5)C)C |
Origin of Product |
United States |
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